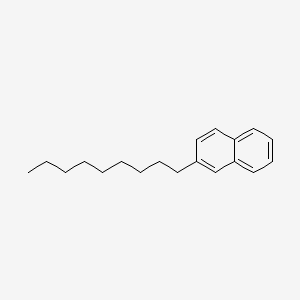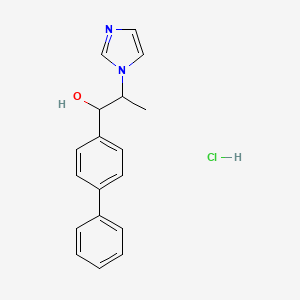![molecular formula C18H28O6P2 B13764189 1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide CAS No. 65850-52-4](/img/structure/B13764189.png)
1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide is a complex organophosphorus compound It is characterized by its unique structure, which includes a dioxaphosphorinane ring system and a phenylene bridge
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of appropriate diols with dichlorophosphates in the presence of a base such as pyridine . The reaction conditions often include the use of solvents like diethyl ether to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the dioxaphosphorinane ring is opened or modified.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The pathways involved may include oxidative stress responses and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide include:
- 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
These compounds share the dioxaphosphorinane ring system but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide lies in its phenylene bridge, which imparts distinct structural and functional characteristics .
Propriétés
Numéro CAS |
65850-52-4 |
|---|---|
Formule moléculaire |
C18H28O6P2 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-[[4-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenyl]methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H28O6P2/c1-17(2)11-21-25(19,22-12-17)9-15-5-7-16(8-6-15)10-26(20)23-13-18(3,4)14-24-26/h5-8H,9-14H2,1-4H3 |
Clé InChI |
HEJAJPLMZFPDTC-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)CC2=CC=C(C=C2)CP3(=O)OCC(CO3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)



![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
